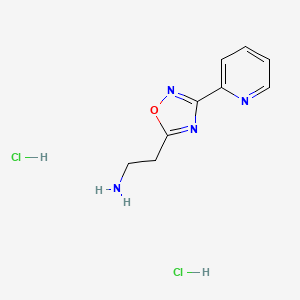

2-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine dihydrochloride

Descripción general

Descripción

The compound “2-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine dihydrochloride” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. Attached to this ring is an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The “dihydrochloride” indicates that the compound forms a salt with two chloride ions .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine and oxadiazole rings, both of which are aromatic and contribute to the compound’s stability. The ethan-1-amine linker would provide a point of flexibility in the molecule .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitrogen atoms in the pyridine and oxadiazole rings, as well as the amine group. These could potentially act as nucleophiles in reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings would likely make the compound relatively stable and possibly planar. The amine group and the chloride ions would provide points of polarity, which could influence the compound’s solubility .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthesis of Heterocyclic Derivatives : A variety of N- and S-substituted 1,3,4-oxadiazole derivatives have been synthesized, including compounds with 5-pyridin-3-yl and 1,3,4-oxadiazol-2-yl groups, through cyclization and reaction processes. These compounds are structurally characterized using IR, Mass, and NMR spectra (El‐Sayed et al., 2008).

Anticancer Evaluation : A series of 5-(pyridin-4-yl)-N-substituted-1,3,4-oxadiazol-2-amines, among other derivatives, have been synthesized and screened for their anticancer activity against various human cancer cell lines. Certain derivatives, particularly Mannich bases, have shown potent anticancer activity (Abdo & Kamel, 2015).

Biological Assessment : Novel acetamides bearing an 1,2,4-oxadiazole cycle have been synthesized and biologically assessed. These compounds hold potential for various biological applications due to their diverse structural features (Karpina et al., 2019).

Antimicrobial Activities

Antimicrobial Activity of Triazoles and Oxadiazoles : New compounds, including 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol, have been synthesized and shown to exhibit good or moderate antimicrobial activity, highlighting their potential as antimicrobial agents (Bayrak et al., 2009).

Antibacterial Activity of Heterocycles : A study on the synthesis and antibacterial activity of polyheterocycles, including oxadiazoles incorporating pyridyl triazole rings, has demonstrated that most of the synthesized compounds exhibit good antibacterial activity. This suggests their potential as antibacterial candidate drugs (Hu et al., 2005).

Antimicrobial Activity of Oxadiazol-2-yl Derivatives : The compound 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone has shown significant antimicrobial activity, highlighting the effectiveness of cyclization in hydrazide acid groups into 1,3,4-oxadiazole nuclei for enhancing antimicrobial properties (Salimon et al., 2011).

Antitumor Activity

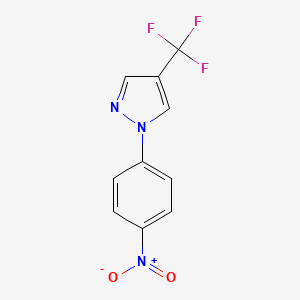

Antitumor Activity of Oxadiazole Derivatives : Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives have been synthesized and assessed for antitumor activity, with some compounds showing promising results in vitro against cancer cell lines (Maftei et al., 2016).

Synthesis of Oxadiazole Compounds for Anticancer Agents : A range of 1,2,4-oxadiazole heterocyclic compounds has been prepared, with some expected to exhibit hypertensive activity. This demonstrates the potential of these compounds in the development of new anticancer agents (Kumar & Mashelker, 2007).

Other Applications

Anticancer and Antimicrobial Agents : N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their anticancer and antimicrobial properties (El-Essawy & Rady, 2011).

Antimicrobial and Anticancer Activity of Oxadiazolyl Derivatives : A series of oxadiazole analogues have been synthesized and assessed for antimicrobial and anticancer activities, with several compounds displaying significant effectiveness (Ahsan & Shastri, 2015).

Direcciones Futuras

Propiedades

IUPAC Name |

2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O.2ClH/c10-5-4-8-12-9(13-14-8)7-3-1-2-6-11-7;;/h1-3,6H,4-5,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIJQLOLKSAHJJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NOC(=N2)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Isopropoxyethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1403334.png)

![1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B1403337.png)

![2-[4-Chloro-3-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B1403338.png)